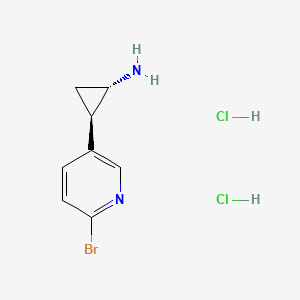
(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride
Overview
Description
(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride, also known as (1S,2R)-6-bromopyridin-3-yl-cyclopropan-1-amine dihydrochloride, is a cyclic amine compound that has been studied for a variety of applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and has been used in various laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Significance
(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride is closely related to 2-aminopyridines, which are key structural cores of bioactive natural products and medicinally important compounds. They are extremely valuable synthetic targets due to their significance in various chemical and biological applications. The synthesis of these compounds, especially those with substitutions like 6-bromopyridine, is crucial due to the lack of efficient and generally applicable methods for their preparation. Recent methodologies involving reactions between dibromopyridine and various amines have been shown to yield high yields of such compounds, which can be used as substrates for subsequent C-C cross-coupling reactions (Bolliger, Oberholzer, & Frech, 2011).
Ring-Opening Reactions and Synthesis Applications
The compound also has relevance in the context of ring-opening reactions of cyclopropanes. Such methodologies are important in the synthesis of various biologically active molecules. The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, as described in studies, proceed at room temperature and preserve enantiomeric purity, which is crucial in the synthesis of complex molecules (Lifchits & Charette, 2008).
Palladium-Catalyzed Amination
Further research shows that palladium-catalyzed amination reactions are significant for compounds like this compound. Such reactions are key in synthesizing various bioactive molecules and intermediates, demonstrating the compound's role in versatile and complex chemical syntheses (Ji, Li, & Bunnelle, 2003).
Versatility in Medicinal Chemistry
In medicinal chemistry, such structures are often used as building blocks for more complex molecules. For instance, the synthesis of conformationally restricted analogues of histamine using cyclopropane structures shows the importance of such compounds in developing potential therapeutic agents (Kazuta, Matsuda, & Shuto, 2002).
High-Pressure Reactions
High-pressure reactions involving primary amines and cyclopropane derivatives further demonstrate the utility of such compounds in synthesizing novel chemical structures, which could be of great importance in various chemical industries (Rulev & Maddaluno, 2001).
Properties
IUPAC Name |
(1S,2R)-2-(6-bromopyridin-3-yl)cyclopropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.2ClH/c9-8-2-1-5(4-11-8)6-3-7(6)10;;/h1-2,4,6-7H,3,10H2;2*1H/t6-,7+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFRETMLRDXDAC-VJBFUYBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CN=C(C=C2)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1N)C2=CN=C(C=C2)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Propionyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1413630.png)
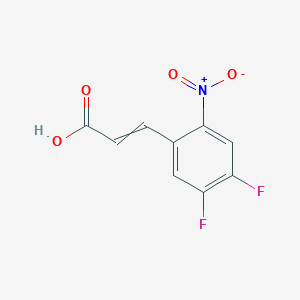
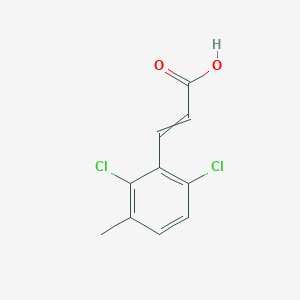
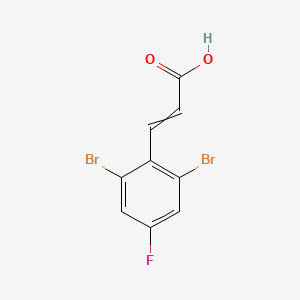
![3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1413636.png)
![Methyl 4-amino-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1413637.png)

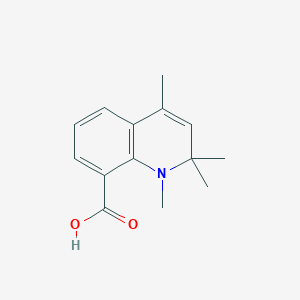
![{2-Azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride](/img/structure/B1413641.png)
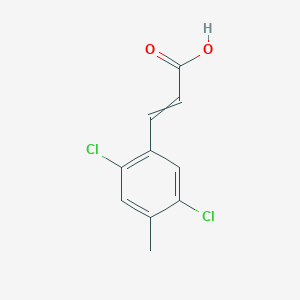

![5-Isopropyl-1-[(4-methylphenyl)sulfonyl]-1h-pyrazol-3-amine](/img/structure/B1413646.png)
![(1R*,6S*)-3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1413648.png)
